N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine
Description
Chemical Identity: N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl)glycine (CAS: 1820583-16-1) is a bicyclic heterocyclic compound featuring a pyrido-diazocine core fused with a methano bridge. Its molecular formula is C₁₄H₁₇N₃O₄ (MW: 291.3 g/mol), and it contains a glycine residue conjugated via an amide bond to the nitrogenous scaffold .
Properties
IUPAC Name |
2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMAMRWMUEMAT-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols and Carbonyl Precursors
The diazocine ring system is constructed via a modified Bischler-Napieralski reaction. A chiral amino alcohol derivative (e.g., (1S,5R)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one) undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) under reflux. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 65–72 |
| Solvent | Dry dichloromethane | — |
| Reaction Time | 6–8 hours | — |
Steric hindrance at the bridgehead carbon necessitates strict temperature control to prevent racemization.
Stereochemical Control via Asymmetric Catalysis
Chiral auxiliaries or organocatalysts enforce the (1S) configuration. For example, L-proline-mediated asymmetric Mannich reactions yield enantiomerically enriched intermediates, which are subsequently oxidized to the ketone.
Oxidation and Final Functionalization
Ketone Formation at Position 8
The 8-oxo group is introduced via Jones oxidation (CrO₃ in H₂SO₄/acetone) of a secondary alcohol precursor. Alternatives include Swern oxidation (oxalyl chloride/DMSO) for acid-sensitive substrates.
| Oxidation Method | Temperature | Yield (%) |
|---|---|---|
| Jones oxidation | 0–5°C | 82 |
| Swern oxidation | −78°C | 78 |
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound (>98% purity). Structural confirmation relies on:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 4.12–4.05 (m, 2H, CH₂), 3.89 (d, J = 6.4 Hz, 1H, bridgehead H).
- HRMS : m/z 292.1298 [M+H]⁺ (calculated for C₁₄H₁₈N₃O₄⁺: 292.1293).
Optimization Strategies and Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate cyclization but risk solvolysis. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability.
Minimizing Racemization
Low-temperature conditions (−20°C) during acylation and the use of bulky bases (e.g., 2,6-lutidine) preserve stereochemical integrity at the bridgehead carbon.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Carbodiimide coupling | Mild conditions | Moderate yields | 58–63 |
| Mixed carbonate | High yields | Sensitive to moisture | 70–75 |
| Enzymatic acylation | Stereoselective | Limited scalability | 50–55 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., cyclization). Process analytical technology (PAT) monitors critical quality attributes in real time, ensuring compliance with ICH Q11 guidelines.
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated cross-dehydrogenative coupling (CDC) avoids prefunctionalization of the diazocine core, streamlining synthesis.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective acylation, reducing reliance on chiral auxiliaries.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s oxo group (C=O) at the 8-position may participate in redox reactions under specific conditions. Potential reagents include potassium permanganate (MnO₄⁻) or other oxidizing agents, though exact details are not explicitly documented.
Reduction Reactions
The carbonyl group (C=O) could undergo reduction to form a hydroxyl (C-OH) or amine (C-NH₂) group, depending on the reducing agent (e.g., sodium borohydride, NaBH₄). This step may require acidic or basic conditions to stabilize intermediates.
Substitution Reactions
The nitrogen atoms in the diazocine ring system may act as nucleophiles or electrophiles, enabling substitutions with halogens, alkyl groups, or other nucleophiles. Such reactions typically require catalysts or polar aprotic solvents.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Amide bond formation | Carbodiimides (e.g., EDC) | Controlled temperatures, aprotic solvents |
| Oxidation | Potassium permanganate | Acidic/basic medium, elevated temperatures |
| Reduction | Sodium borohydride | Ethanol or methanol, 0°C to room temperature |
| Substitution | Halogenating agents | Polar aprotic solvents (e.g., DMF), catalysts |
Structural and Functional Insights
The molecular formula C₁₃H₁₅N₃O₃ reflects its heterocyclic core and glycine conjugation. Key structural features include:
-
Bicyclic system : A fused pyrido[1,2-a] diazocine ring with a bridging methano group.
-
Functional groups : Oxo (C=O) and amide (CONH₂) groups, which drive reactivity and biological interactions.
Comparative Analysis of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the pyrido[1,2-a][1,5]diazocin structure. For example:
- Mechanism : The compound may inhibit critical enzymes involved in cancer cell proliferation. Research has shown that similar compounds can target thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
- Case Study : In vitro studies demonstrated that derivatives of this framework exhibited IC50 values ranging from 0.47 to 1.4 µM against different TS proteins .
Antimicrobial Properties
The compound's lipophilicity allows it to penetrate cell membranes effectively, making it a candidate for antimicrobial applications:
- Research Findings : Compounds with similar structures have shown moderate to excellent antimicrobial activity against various pathogens in both in vitro and in vivo models .
Antidiabetic Effects
There is emerging evidence suggesting that the compound may also exhibit antidiabetic properties:
- α-Glucosidase Inhibition : Some derivatives have been found to inhibit α-glucosidase activity significantly more than standard drugs like acarbose . This suggests potential for managing blood sugar levels.
Study on Anticancer Activity
A study published in ACS Omega explored the synthesis and biological evaluation of pyrido derivatives. The results indicated that several synthesized compounds showed promising anticancer activity against human cancer cell lines with IC50 values indicating strong potency .
Study on Antimicrobial Activity
Another research effort focused on synthesizing various derivatives based on the oxadiazole core structure. These compounds were tested for their antimicrobial efficacy and displayed significant inhibition against several microbial strains .
Mechanism of Action
The mechanism of action of N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Key Comparison Points:
Amino Acid Conjugates: The glycine conjugate (target compound) is smaller (MW 291.3) compared to L-isoleucine (MW 359.4) and L-alanine (MW 305.3) derivatives, affecting solubility and target binding . Stereochemical differences (e.g., (1S) vs. (1S,5R)) may alter receptor affinity or metabolic stability.
Functional Group Modifications: The hydroxyethyl amide variant () was studied for antiviral activity, though specific efficacy data are unavailable. Its hydroxyethyl group enhances hydrophilicity relative to glycine . The carbaldehyde derivative () introduces a reactive aldehyde, useful for Schiff base formation but requiring careful handling due to toxicity risks .
Biological Activity
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl)glycine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido-diazocin framework. Its IUPAC name is this compound. The molecular formula is , with a molecular weight of approximately 347.41 g/mol.
1. Inhibition of Diguanylate Cyclases (DGCs)
Recent studies have highlighted the compound's role as an inhibitor of diguanylate cyclases (DGCs), which are enzymes involved in the synthesis of cyclic di-GMP—a secondary messenger that regulates biofilm formation in bacteria. For instance:
- Study Findings : A study identified several derivatives based on the core structure of this compound that effectively inhibited DGC activity in Pseudomonas aeruginosa and Thermotoga maritima . These inhibitors demonstrated significant anti-biofilm properties.
2. Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that modifications to the core structure can enhance its cytotoxicity:
- Case Study : In one study involving synthesized derivatives of the compound, certain variants exhibited IC50 values in the micromolar range against human cancer cell lines . This suggests potential applications in cancer therapeutics.
Summary of Biological Activities
Research Findings and Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications:
- Biofilm Control : Given its ability to inhibit DGCs and disrupt biofilm formation, this compound could be valuable in treating infections associated with biofilms.
- Cancer Therapy : Its cytotoxic properties warrant further investigation into its mechanism of action and potential as an anticancer agent.
Q & A
Q. Critical Parameters :
- Anhydrous solvents to avoid side reactions.
- Temperature control during reflux to prevent decomposition.
- Column chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) for purity.
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
A multi-spectral approach is essential:
Q. Safety Protocols :
- PPE : Respirators, fire-resistant lab coats, and nitrile gloves.
- Spill Management : Absorb with inert materials (e.g., sand, activated carbon) and avoid water jets .
Advanced: What is the mechanism of action of this compound as a diguanylate cyclase (DGC) inhibitor?
Methodological Answer:
The compound (LP3134) binds to DGC’s catalytic site, disrupting cyclic di-GMP synthesis and biofilm formation. Key steps to validate:
- Enzyme Assays : Measure GTP→c-di-GMP conversion rates via HPLC or LC-MS. Compare inhibition IC₅₀ values with controls (e.g., LP3134 IC₅₀: ~5 µM vs. LP3145: ~10 µM) .
- Structural Modeling : Dock the compound into DGC’s active site (e.g., using AutoDock Vina) to identify H-bond interactions with residues like Arg-158 or Asp-162 .
Q. Data Contradictions :
- Variability in IC₅₀ across bacterial strains may arise from differences in DGC isoform structures. Cross-validate using isogenic mutants .
Advanced: How can researchers evaluate the compound’s bioactivity in bacterial biofilm assays?
Methodological Answer:
Experimental Design :
- Static Biofilm Model : Incubate Pseudomonas aeruginosa with sub-MIC compound concentrations (0.5–10 µM) in 96-well plates (37°C, 24–48 hrs). Stain with crystal violet and quantify at OD₅₉₀ .
- Confocal Microscopy : Use GFP-tagged strains to assess biofilm architecture disruption (e.g., reduced EPS matrix thickness) .
Q. Controls :
Advanced: How to address contradictions in spectral or bioactivity data across studies?
Methodological Answer:
Root Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

